Trichomycin B

Antifungal Susceptibility Polyene Macrolides Candida albicans

Trichomycin B (CAS 12699-00-2) is a polyene macrolide antibiotic isolated from the fermentation products of Streptomyces hachijoensis. It exhibits antimicrobial activity against fungi, yeasts, and trichomonads and is primarily utilized in research focused on antifungal and antitrichomonal infections.

Molecular Formula C58H84N2O18
Molecular Weight 1097.3 g/mol
CAS No. 12699-00-2
Cat. No. B1175055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichomycin B
CAS12699-00-2
SynonymsTrichomycin B
Molecular FormulaC58H84N2O18
Molecular Weight1097.3 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
InChIInChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1
InChIKeyLWTOHQGGAJCWFV-DWWLNLDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trichomycin B (CAS 12699-00-2) for Antifungal and Antitrichomonal Research: A Polyene Macrolide Procurement Guide


Trichomycin B (CAS 12699-00-2) is a polyene macrolide antibiotic isolated from the fermentation products of Streptomyces hachijoensis [1]. It exhibits antimicrobial activity against fungi, yeasts, and trichomonads and is primarily utilized in research focused on antifungal and antitrichomonal infections . As a heptaene macrolide with an aromatic moiety, it is structurally analogous to amphotericin B, providing a scaffold for studying structure-activity relationships within the polyene class [2].

The Limitations of Class-Level Substitution: Why Trichomycin B Requires Specific Procurement for Research


While polyene macrolides share a common mechanism of action (binding to ergosterol in fungal cell membranes), their precise antimicrobial spectrum, potency, and toxicity profiles vary significantly with subtle structural changes [1]. Trichomycin B exhibits quantifiably lower activity against fungi and yeasts compared to Trichomycin A, despite sharing an identical molecular formula and differing only in the position of a single hydroxyl group [2]. This specific activity profile, combined with its demonstrated sensitivity spectrum against Candida albicans relative to other polyenes, means that substituting Trichomycin B with another polyene like Amphotericin B or Nystatin would yield substantially different experimental outcomes and invalidate comparative studies [3].

Quantitative Differentiation of Trichomycin B Against Key Comparators: Evidence for Scientific Procurement


Lower Antifungal Potency of Trichomycin B Relative to Trichomycin A Confirmed by Direct Comparison

Trichomycin B demonstrates quantifiably lower antifungal activity than Trichomycin A against both fungi and yeasts in a direct head-to-head comparison using standardized microbiological assays [1]. This difference is a key differentiator, establishing Trichomycin B as the lower-activity component of the complex and essential for studies investigating structure-activity relationships.

Antifungal Susceptibility Polyene Macrolides Candida albicans

Superior In Vitro Potency of Trichomycin Complex Against C. albicans Compared to Amphotericin B and Nystatin

In a comparative study against Candida albicans strains, the trichomycin complex exhibited a significantly lower mean Minimum Inhibitory Concentration (MIC) than amphotericin B or nystatin [1]. While this study tested the 'trichomycin' complex, which is predominantly composed of Trichomycin A, the data highlights the potency of the overall heptaene class and provides a benchmark for the component Trichomycin B, which is known to be less active.

Antifungal Susceptibility Minimum Inhibitory Concentration (MIC) Candida albicans

Unique Hydroxyl Position Defines Trichomycin B and Underpins Lower Biological Activity

Trichomycin B is structurally distinguished from Trichomycin A by the location of a single hydroxyl group. NMR spectrometry confirmed the hydroxyl is at the C-9 position in Trichomycin B, whereas it is at C-5 in Trichomycin A, despite both molecules sharing the exact same molecular formula (C58H84N2O18) and molecular weight (1,096 Da) [1]. This subtle but specific structural variation is directly correlated with its lower antifungal activity [2].

Chemical Structure Polyene Macrolide Spectrometry

Evidence-Backed Application Scenarios for Procuring Trichomycin B (CAS 12699-00-2)


Analytical Reference Standard for Polyene Characterization

Trichomycin B's fully characterized structure [1] and distinct chromatographic behavior make it an essential reference standard for HPLC and LC-MS methods aimed at deconvoluting natural product mixtures, particularly in the analysis of Streptomyces fermentation broths [2].

Negative Control or Lower-Activity Comparator in SAR Studies

Given its documented lower activity against fungi and yeasts relative to Trichomycin A [1], Trichomycin B is ideally suited as a less-active control compound. Researchers investigating structure-activity relationships (SAR) of polyene macrolides can use it to delineate the functional importance of specific hydroxyl group positions.

In Vitro Antifungal Susceptibility Testing and Resistance Studies

Trichomycin B can be used in antifungal susceptibility testing as a comparator agent. Its known activity spectrum against Candida spp. and yeasts [1] provides a baseline for evaluating cross-resistance patterns and the efficacy of newer antifungal agents, especially given the historical data on the potency of the trichomycin complex [2].

Technical Documentation Hub

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